Cas no 34102-81-3 (7-phenyl-4H,5H-1,2,4triazolo1,5-apyrimidin-5-one)
7-phenyl-4H,5H-1,2,4triazolo1,5-apyrimidin-5-one Chemical and Physical Properties
Names and Identifiers
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- 7-phenyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
- 7-phenyl-4H,5H-1,2,4triazolo1,5-apyrimidin-5-one
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- MDL: MFCD24560069
7-phenyl-4H,5H-1,2,4triazolo1,5-apyrimidin-5-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AW42189-50mg |
7-Phenyl-4h,5h-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
34102-81-3 | 95% | 50mg |
$142.00 | 2024-04-20 | |
| A2B Chem LLC | AW42189-100mg |
7-Phenyl-4h,5h-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
34102-81-3 | 95% | 100mg |
$195.00 | 2024-04-20 | |
| A2B Chem LLC | AW42189-250mg |
7-Phenyl-4h,5h-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
34102-81-3 | 95% | 250mg |
$263.00 | 2024-04-20 | |
| A2B Chem LLC | AW42189-500mg |
7-Phenyl-4h,5h-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
34102-81-3 | 95% | 500mg |
$464.00 | 2024-04-20 | |
| A2B Chem LLC | AW42189-1g |
7-Phenyl-4h,5h-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
34102-81-3 | 95% | 1g |
$591.00 | 2024-04-20 | |
| A2B Chem LLC | AW42189-2.5g |
7-Phenyl-4h,5h-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
34102-81-3 | 95% | 2.5g |
$1124.00 | 2024-04-20 | |
| A2B Chem LLC | AW42189-5g |
7-Phenyl-4h,5h-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
34102-81-3 | 95% | 5g |
$1646.00 | 2024-04-20 | |
| A2B Chem LLC | AW42189-10g |
7-Phenyl-4h,5h-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
34102-81-3 | 95% | 10g |
$2424.00 | 2024-04-20 | |
| Ambeed | A1081091-1g |
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one |
34102-81-3 | 95% | 1g |
$596.0 | 2024-08-02 | |
| Ambeed | A1081091-5g |
7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one |
34102-81-3 | 95% | 5g |
$1191.0 | 2024-08-02 |
7-phenyl-4H,5H-1,2,4triazolo1,5-apyrimidin-5-one Suppliers
7-phenyl-4H,5H-1,2,4triazolo1,5-apyrimidin-5-one Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 7-phenyl-4H,5H-1,2,4triazolo1,5-apyrimidin-5-one
7-Phenyl-4H,5H-1,2,4-Triazolo[1,5-a]Pyrimidin-5-One: A Comprehensive Overview
The compound 7-phenyl-4H,5H-1,2,4-triazolo[1,5-a]pyrimidin-5-one, identified by the CAS registry number CAS No. 34102-81-3, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of heterocyclic compounds, specifically triazolopyrimidinones, which have garnered considerable attention due to their unique structural features and diverse biological activities. Recent studies have highlighted its role in drug discovery and development, particularly in the context of anti-inflammatory and anticancer therapies.
The structural uniqueness of 7-phenyl-4H,5H-1,2,4-triazolo[1,5-a]pyrimidin-5-one lies in its fused ring system. The molecule consists of a pyrimidine ring fused with a triazole ring at positions 1 and 5-a. This arrangement creates a rigid and planar structure that is often associated with high stability and bioavailability. The phenyl group attached at position 7 further enhances the molecule's lipophilicity and potentially improves its ability to cross cellular membranes.
Recent research has focused on the synthesis of this compound through various routes. One notable method involves the cyclization of aminoguanidine derivatives under specific conditions. This approach not only simplifies the synthesis process but also allows for easy modification of substituents to explore their effects on biological activity. The ease of synthesis and the potential for structural diversification make this compound an attractive candidate for medicinal chemists.
In terms of biological activity, 7-phenyl-4H,5H-1,2,4-triazolo[1,5-a]pyrimidin-5-one has shown promising results in vitro. Studies have demonstrated its ability to inhibit certain enzymes associated with inflammation and cancer progression. For instance, it has been reported to exhibit anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, preliminary anticancer assays have indicated its potential to induce apoptosis in various cancer cell lines.
The application of computational chemistry tools has further enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed that it interacts favorably with key residues in target proteins involved in inflammatory pathways. These findings suggest that the compound could serve as a lead molecule for developing novel therapeutic agents.
Furthermore, recent advancements in green chemistry have led to the exploration of eco-friendly methods for synthesizing CAS No. 34102-81-3. Researchers are now focusing on using microwave-assisted synthesis or catalytic systems that minimize waste and reduce environmental impact. These sustainable approaches align with current trends toward more responsible chemical practices.
In conclusion, 7-phenyl-4H,5H-1,2,4-triazolo[1,5-a]pyrimidin-5-one, or CAS No. 34102-81-3 as it is commonly referenced in scientific literature today represents a promising compound with wide-ranging applications in drug discovery and development. Its unique structure combined with potent biological activities makes it a valuable asset for researchers exploring new therapeutic strategies against inflammatory diseases and cancers.
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